3-(Trifluoromethoxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADHVOSOZBAAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165341 | |
| Record name | 3-(Trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1535-73-5 | |
| Record name | 3-(Trifluoromethoxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Trifluoromethoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.779 | |
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| Record name | 3-(TRIFLUOROMETHOXY)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5VZ8MT94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Classification and Nomenclature
IUPAC Nomenclature and Systematic Naming
The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic name for this compound as 3-(trifluoromethoxy)aniline . nih.gov This name is derived from its structure, which consists of an aniline (B41778) molecule substituted at the third carbon atom of the benzene (B151609) ring with a trifluoromethoxy group. The naming convention precisely indicates the nature and position of the functional groups on the aromatic ring.
Common Synonyms and Historical Designations
Beyond its formal IUPAC name, this compound is known by several other names. These synonyms are frequently encountered in commercial and laboratory settings. A comprehensive list of these designations is provided in the table below.
| Synonym | Reference(s) |
| m-(trifluoromethoxy)aniline | nih.gov |
| 3-(trifluoromethoxy)benzenamine | nih.govfishersci.cafishersci.ca |
| m-Aminophenyl trifluoromethyl ether | nih.govfishersci.cafishersci.cachemspider.com |
| α,α,α-Trifluoro-m-anisidine | fishersci.cafishersci.catcichemicals.com |
| Benzenamine, 3-(trifluoromethoxy)- | nih.govfishersci.cafishersci.ca |
| 3-trifluoromethoxy-phenylamine | nih.govfishersci.cafishersci.ca |
Classification within Aromatic Amine Derivatives
This compound is classified as an aromatic amine. This classification is based on its core structure, which features an amino group (-NH₂) directly attached to a benzene ring. The presence of the trifluoromethoxy group (-OCF₃) on the aromatic ring further categorizes it as a substituted aniline. Aromatic amines are a broad class of organic compounds that serve as important intermediates in the synthesis of a wide range of chemicals. The specific properties and reactivity of this compound are influenced by the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethoxy group.
Context within Fluorinated Organic Compounds
This compound is also a significant member of the class of fluorinated organic compounds. The trifluoromethoxy group (-OCF₃) is a key fluorinated substituent that imparts unique properties to the molecule. The introduction of fluorine into organic molecules can dramatically alter their physical and chemical characteristics, including lipophilicity, metabolic stability, and acidity. In the case of this compound, the trifluoromethoxy group significantly influences its electronic properties, making it a valuable building block in the synthesis of more complex fluorinated molecules. nordmann.globalalfa-chemistry.com The study of such compounds is a central focus of organofluorine chemistry.
Synthetic Methodologies and Reaction Pathways
General Strategies for Trifluoromethoxylation of Aromatic Rings
The incorporation of the trifluoromethoxy (OCF₃) group is a significant challenge in synthetic chemistry due to the instability and poor nucleophilicity of the corresponding trifluoromethoxide anion. nih.govresearchgate.net Nevertheless, several key strategies have been developed, broadly categorized into nucleophilic, electrophilic, and halogen-exchange pathways.
Direct nucleophilic aromatic substitution (SₙAr) to form a Cₐᵣ-OCF₃ bond is difficult. The trifluoromethoxide anion is a poor nucleophile, making traditional SₙAr reactions with aryl halides challenging. nih.govbeilstein-journals.org However, specialized methods have been devised to overcome these limitations.
One approach involves the reaction of trifluoromethoxide with highly reactive intermediates like benzynes. In 2008, it was reported that phenyl and naphthyl trifluoromethyl ethers could be synthesized by adding trifluoromethoxide to benzyne (B1209423) and α-naphthyne generated in situ. nih.gov
Another significant advancement is the transition-metal-mediated cross-coupling of aryl nucleophiles. Ritter and coworkers developed a silver-mediated reaction of functionalized aryl stannanes and aryl boronic acids with an in situ generated source of trifluoromethoxide, tris(dimethylamino)sulfonium trifluoromethoxide, to form aryl trifluoromethyl ethers. nih.govharvard.edu This represented the first transition-metal-mediated Cₐᵣ–OCF₃ bond formation. harvard.edu
A more recent strategy involves the deaminative functionalization of anilines. This mechanochemical one-pot procedure uses a pyrylium (B1242799) tetrafluoroborate (B81430) reagent to activate the amino group of an aniline (B41778), forming a pyridinium (B92312) salt intermediate. acs.org This intermediate then undergoes a nucleophilic aromatic substitution (SₙAr) reaction with a trifluoromethoxide source, such as 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide, to yield the corresponding aryl trifluoromethyl ether. acs.org
Table 1: Examples of Nucleophilic Trifluoromethoxylation Reactions
| Aryl Precursor | OCF₃ Source/Reagent | Catalyst/Mediator | Product Type | Reference |
| Aryl Stannane | Tris(dimethylamino)sulfonium trifluoromethoxide | Silver(I) hexafluorophosphate | Aryl trifluoromethyl ether | harvard.edu |
| Aryl Boronic Acid | Tris(dimethylamino)sulfonium trifluoromethoxide | Silver(I) hexafluorophosphate | Aryl trifluoromethyl ether | harvard.edu |
| Aniline | 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide | Pyrylium tetrafluoroborate | Aryl trifluoromethyl ether | acs.org |
Electrophilic trifluoromethoxylation typically involves the reaction of an electron-rich aromatic precursor, such as a phenol (B47542), with a reagent that acts as an electrophilic "CF₃⁺" or "OCF₃⁺" source.
A primary method is the O-trifluoromethylation of phenols using hypervalent iodine reagents, often referred to as Togni reagents. mdpi.com Another approach, developed by Umemoto, uses O-(trifluoromethyl)dibenzofuranium salts, which are generated in situ and react with phenols in the presence of a base to yield aryl trifluoromethyl ethers. nih.gov
Direct C-H trifluoromethoxylation of arenes is also an area of active research. These methods often proceed through radical mechanisms, where a trifluoromethoxy radical (•OCF₃) is generated and adds to the aromatic ring. The resulting radical intermediate is then oxidized to form the final product. nih.gov
A two-step sequence involving an intramolecular rearrangement has also been developed. In this method, N-aryl-N-hydroxylamines are first O-trifluoromethylated using a Togni reagent. The resulting N-aryl-N-(trifluoromethoxy)amine intermediate then undergoes a thermally induced intramolecular migration of the OCF₃ group to the ortho position of the aromatic ring, yielding ortho-trifluoromethoxylated aniline derivatives. nih.govmdpi.comnih.gov This protocol is scalable, operationally simple, and provides access to a range of synthetically useful aniline derivatives under mild conditions. nih.gov
The most historically significant method that falls under this category is the Yagupolskii synthesis, first reported in 1955. nih.govmdpi.comnih.gov This pathway does not involve a direct halogen exchange on an aryl halide to introduce the OCF₃ group. Instead, it is a multi-step sequence starting from an anisole (B1667542) or phenol precursor.
The key step is a chlorine-fluorine exchange on an aryl trichloromethyl ether (Ar-OCCl₃) intermediate. The synthesis begins with the chlorination of the methyl group of an electron-deficient anisole using reagents like chlorine gas and phosphorus pentachloride at high temperatures (around 200 °C) to produce the Ar-OCCl₃ intermediate. nih.govnih.gov Alternatively, phenols can be converted to aryl chlorothionoformates, which are then chlorinated to give the trichloromethyl ethers. nih.gov
The subsequent and crucial halogen exchange is accomplished by treating the aryl trichloromethyl ether with a fluorinating agent. Reagents such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (B91410) (HF), are used to replace the chlorine atoms with fluorine, yielding the final aryl trifluoromethyl ether (Ar-OCF₃). nih.govmdpi.comnih.gov While effective, this method often requires harsh conditions and uses toxic reagents, which can limit its functional group tolerance. nih.govnih.gov
Table 2: Key Halogen Exchange Fluorination Methods for OCF₃ Synthesis
| Precursor | Intermediate | Fluorinating Agent | Conditions | Reference |
| Substituted Anisole | Aryl trichloromethyl ether | SbF₃/SbCl₅ or HF | High Temperature (~150-200 °C) | mdpi.comnih.gov |
| Phenol | Aryl chlorothionoformate -> Aryl trichloromethyl ether | SbF₃/SbCl₅ | High Temperature | nih.gov |
| Phenol | In situ generated trichloromethyl derivative | HF / BF₃ (cat.) | High Temperature (150 °C) | mdpi.com |
Formation of the Amino Group
Once the trifluoromethoxy group is installed on the aromatic ring, the second key transformation is the introduction of the amino group to form the target aniline.
The most common and industrially scalable method for synthesizing anilines is the reduction of the corresponding nitroarene. For 3-(trifluoromethoxy)aniline, this involves the synthesis of 1-nitro-3-(trifluoromethoxy)benzene (B1303333) followed by its reduction.
This transformation is well-established and can be achieved using a variety of reducing agents and conditions. Classic methods include:
Catalytic Hydrogenation : This involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide.
Metal-Acid Systems : A widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). The Fe/HCl system is particularly common due to its effectiveness and relatively mild conditions.
These reduction methods are generally high-yielding and tolerate a wide range of functional groups, making them highly versatile for the synthesis of substituted anilines.
Besides the reduction of nitro groups, other modern synthetic methods can be employed to introduce an amino group onto an aromatic ring that already bears a trifluoromethoxy substituent.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgjk-sci.com To synthesize this compound, a precursor such as 1-bromo-3-(trifluoromethoxy)benzene (B1268021) could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The choice of ligand is critical and has evolved to include sterically hindered biarylphosphines that allow for the coupling of a wide range of substrates under milder conditions. wikipedia.orgnih.gov
Nucleophilic Aromatic Substitution (SₙAr): While direct amination of an unactivated aryl halide is difficult, SₙAr can be effective if the aromatic ring is sufficiently electron-deficient. wikipedia.org For substrates that are activated towards nucleophilic attack, reagents like sodium amide or other nitrogen nucleophiles can displace a halide. Recently, an azanide (B107984) (⁻NH₂) surrogate has been developed that facilitates the conversion of electron-deficient aryl halides into primary anilines under transition-metal-free conditions. researchgate.net This method involves N-arylation with a designed amidine reagent, followed by cleavage to release the primary aniline. researchgate.net
Table 3: Comparison of Amination Strategies
| Method | Precursor | Reagents | Key Features | Reference |
| Nitro Reduction | 1-Nitro-3-(trifluoromethoxy)benzene | H₂/Pd/C or Fe/HCl | High-yielding, scalable, common industrial method | N/A |
| Buchwald-Hartwig Amination | 1-Halo-3-(trifluoromethoxy)benzene | Amine source, Pd catalyst, phosphine ligand, base | Versatile, good functional group tolerance, mild conditions | wikipedia.org |
| Nucleophilic Aromatic Substitution | Activated 1-Halo-3-(trifluoromethoxy)benzene | Amidine surrogate, base | Transition-metal-free, suitable for electron-deficient rings | researchgate.net |
Catalytic Synthesis Approaches
Catalytic methods offer efficient and selective routes to this compound, often with high yields and functional group tolerance. Transition metal catalysis, particularly with palladium, plays a pivotal role in these transformations.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to form carbon-nitrogen bonds. The Buchwald-Hartwig amination, for instance, is a versatile method for the synthesis of anilines from aryl halides. In the context of this compound, this can be envisioned through the coupling of 3-bromo- (B131339) or 3-chloro(trifluoromethoxy)benzene with an ammonia equivalent. The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aniline and regenerate the catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands being commonly employed to facilitate the catalytic cycle. While specific examples for the synthesis of this compound are not extensively detailed in readily available literature, the broad applicability of this reaction to a wide range of aryl halides and amines suggests its feasibility.
Another palladium-catalyzed approach involves the coupling of fluoroalkylamines with aryl bromides and chlorides. This method is particularly valuable for synthesizing anilines with electron-withdrawing substituents on the nitrogen. While not a direct synthesis of this compound itself, it highlights the utility of palladium catalysis in forming C-N bonds in fluorinated molecules. These reactions often require weaker bases to avoid decomposition of the fluoroalkylaniline products.
The introduction of the trifluoromethoxy group onto an aromatic ring can be achieved through transition-metal-mediated processes. While palladium-catalyzed trifluoromethoxylation is a developing area, silver-mediated reactions have shown promise. One reported strategy involves a silver-mediated cross-coupling of trifluoromethoxide with aryl stannanes or arylboronic acids to form aryl trifluoromethyl ethers. However, a limitation of this method is its incompatibility with basic functional groups like amines. Therefore, this approach would necessitate a synthetic route where the trifluoromethoxy group is introduced prior to the formation or deprotection of the aniline functionality.
The direct trifluoromethoxylation of a pre-existing aniline derivative is challenging due to the reactivity of the amino group. Research in this area is ongoing, with the aim of developing catalysts that can selectively mediate the C-O bond formation in the presence of the amine.
Specific Synthetic Protocols and Reagents
Beyond catalytic cycles, specific reagents and multi-step protocols have been developed to afford trifluoromethoxylated anilines, often with high regioselectivity.
Hypervalent iodine compounds, particularly Togni reagents, are effective for the introduction of trifluoromethyl and related fluoroalkyl groups. A well-documented protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives utilizes Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). This two-step sequence involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor, followed by a thermally induced intramolecular OCF3 migration. nih.govnrochemistry.com
In a typical procedure, an N-hydroxyacetamido precursor is treated with Togni reagent II in the presence of a catalytic amount of a base such as cesium carbonate. nih.govwikipedia.org This step yields an N-(trifluoromethoxy)acetamido intermediate. Subsequent heating of this intermediate in a solvent like nitromethane (B149229) induces the migration of the OCF3 group to the ortho position of the aromatic ring, furnishing the desired trifluoromethoxylated aniline derivative after deprotection. nih.govwikipedia.org This method is noted for its operational simplicity and tolerance of various functional groups. sigmaaldrich.com
| Step | Reagents and Conditions | Product | Yield |
| O-Trifluoromethylation | N-aryl-N-hydroxyacetamide, Togni reagent II, Cs2CO3, Chloroform, RT | N-aryl-N-(trifluoromethoxy)acetamide | High |
| OCF3 Migration | N-aryl-N-(trifluoromethoxy)acetamide, Nitromethane, 120°C | ortho-Trifluoromethoxylated acetanilide | Good to Excellent |
This table outlines a general procedure for ortho-trifluoromethoxylation using Togni reagents; adaptation for the meta-isomer would require a different precursor or a variation of the migration conditions.
The direct use of trifluoromethanol (B75723) (CF3OH) as a trifluoromethoxylating agent is an attractive, though challenging, approach due to the instability of the trifluoromethoxide anion. In the presence of a base, trifluoromethanol can generate the trifluoromethoxide anion, which can then act as a nucleophile. However, this anion is prone to decomposition. Synthetic strategies employing this system often rely on in situ generation and immediate reaction with a suitable electrophilic substrate. For the synthesis of this compound, this could theoretically involve the nucleophilic aromatic substitution of a precursor such as 1-bromo-3-nitrobenzene, followed by reduction of the nitro group. The success of such a reaction would be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, to manage the stability of the trifluoromethoxide anion. Currently, specific, well-established protocols for the synthesis of this compound using this method are not widely reported in the literature, indicating that other methods are generally preferred for their reliability and efficiency.
A common and practical approach to synthesizing this compound involves the strategic manipulation of functional groups on a pre-existing trifluoromethoxylated benzene (B151609) ring. A frequent starting material is a nitro-substituted trifluoromethoxybenzene, as the nitro group can be readily and cleanly reduced to an amine. For instance, the reduction of 1-nitro-3-(trifluoromethoxy)benzene to this compound is a standard functional group interconversion. This reduction can be achieved using various reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Another powerful set of reactions for converting a carboxylic acid to a primary amine with one less carbon atom are the Curtius and Hofmann rearrangements. wikipedia.orgorganic-chemistry.orgwikipedia.org These could be applied to a precursor such as 3-(trifluoromethoxy)benzoic acid.
Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.orgorganic-chemistry.org The acyl azide can be prepared from the corresponding carboxylic acid.
Hofmann Rearrangement : In this reaction, a primary amide is treated with bromine and a strong base to form an isocyanate intermediate, which is subsequently hydrolyzed to the amine. wikipedia.org
These rearrangement reactions are known for their efficiency and the retention of stereochemistry at the migrating carbon center.
| Precursor | Reaction | Key Reagents | Product |
| 1-Nitro-3-(trifluoromethoxy)benzene | Nitro Group Reduction | H2, Pd/C or SnCl2, HCl | This compound |
| 3-(Trifluoromethoxy)benzoic acid | Curtius Rearrangement | Acyl azide formation, heat, H2O | This compound |
| 3-(Trifluoromethoxy)benzamide | Hofmann Rearrangement | Br2, NaOH, H2O | This compound |
This table illustrates common precursor derivatization and functional group interconversion pathways to this compound.
Considerations for Scalable Synthesis and Process Optimization
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of reaction conditions, equipment, and safety protocols to ensure efficiency, cost-effectiveness, and operator safety.
While specific industrial production methods for this compound are not extensively detailed in publicly available literature, the manufacturing processes for analogous compounds, such as other trifluoromethylanilines and aniline derivatives, provide insights into potential scalable routes. The industrial synthesis of aniline is typically achieved through two main routes: the catalytic hydrogenation of nitrobenzene (B124822) and the amination of phenol with ammonia. These processes are often carried out in continuous flow reactors to manage the exothermic nature of the reactions and improve efficiency and safety utwente.nl.
For the synthesis of fluorinated aromatics, continuous flow technology has become an established method for handling hazardous reagents in a controlled manner figshare.com. Microstructured reactors, for example, offer enhanced heat and mass transfer, which is crucial for controlling highly exothermic fluorination reactions figshare.com. These reactors can be designed to handle gas-liquid reactions, which would be relevant for direct fluorination processes. The use of such advanced reactor technologies can help mitigate risks and improve the selectivity of the fluorination step, which is often a challenge in the synthesis of trifluoromethoxy-containing compounds.
A plausible industrial-scale synthesis of this compound could involve a multi-step process, potentially starting from a readily available precursor like 3-nitrophenol. The introduction of the trifluoromethoxy group could be achieved through various methods, followed by the reduction of the nitro group to an amine. The choice of reagents and reaction conditions would be heavily influenced by cost, safety, and environmental impact.
Table 1: Potential Industrial Synthesis Parameters for Trifluoromethylanilines
| Parameter | Value/Condition | Reference |
| Reaction Type | Nitration, Fluorination, Reduction | google.com |
| Temperature Range (Nitration) | 10 to 40 °C | google.com |
| Temperature Range (Fluorination) | 0 to 180 °C | |
| Pressure Range (Fluorination) | 1 to 5 bar | |
| Reactor Type | Continuous Flow Reactor | figshare.com |
This table presents generalized parameters based on the synthesis of related compounds and may not be specific to this compound.
The introduction of fluorine or fluorine-containing groups into organic molecules presents significant challenges, primarily due to the hazardous nature of the reagents involved. Fluorinating agents are often highly reactive, toxic, and corrosive, necessitating specialized handling procedures and equipment.
Commonly Encountered Challenges:
High Reactivity: Reagents like elemental fluorine (F₂) are extremely reactive and can react violently with a wide range of materials acsgcipr.org. Electrophilic fluorinating reagents, such as those in the "F+" class, are also highly reactive and can pose explosion hazards acsgcipr.org.
Toxicity and Corrosivity: Many fluorinating agents, and their byproducts like hydrogen fluoride (HF), are acutely toxic upon inhalation and can cause severe burns to the skin and eyes acsgcipr.org. HF is also highly corrosive to glass and other common laboratory materials acsgcipr.org.
Specialized Equipment: The handling of hazardous fluorinating reagents requires the use of specialized equipment, such as continuous flow reactors and materials of construction that are resistant to corrosion figshare.comacsgcipr.org. This can add significant cost and complexity to the manufacturing process.
Safety Protocols: Strict safety protocols are essential to mitigate the risks associated with fluorination chemistry. This includes the use of personal protective equipment (PPE), well-ventilated work areas, and emergency preparedness plans hrxmaterials.comrutgers.eduacs.org.
Table 2: Examples of Hazardous Fluorinating Reagents and Associated Risks
| Reagent Class | Examples | Key Hazards |
| Electrophilic Fluorinating Agents | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Highly reactive, potential for violent reactions, toxic byproducts. |
| Electrophilic Trifluoromethylating Agents | Togni's reagents, Umemoto's reagents | Energetic materials that can decompose exothermally, require careful handling. brynmawr.eduacs.orgnih.gov |
| Nucleophilic Fluorinating Agents | Sulfur tetrafluoride (SF₄), Diethylaminosulfur trifluoride (DAST) | Highly toxic, corrosive, require specialized equipment for handling. |
The development of safer and more user-friendly fluorinating and trifluoromethoxylating reagents is an ongoing area of research to address these challenges mdpi.com.
Synthesis of Isotopically Labeled this compound
Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic research, and medical imaging. The synthesis of labeled this compound presents unique challenges depending on the desired isotope and its position within the molecule.
The introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]F, half-life ≈ 110 minutes) into molecules is of great interest for Positron Emission Tomography (PET) imaging. While specific methods for the synthesis of [¹⁸F]this compound are not readily found in the literature, general strategies for the radiofluorination of aromatic systems can be considered.
Metal-mediated radiofluorination has emerged as a reliable method for the formation of C–¹⁸F bonds rsc.org. One potential approach could involve a nucleophilic aromatic substitution reaction on a suitable precursor, such as a diaryliodonium salt or a compound with a good leaving group (e.g., nitro or trimethylammonium group) at the 3-position of a trifluoromethoxybenzene ring.
Another strategy could involve the use of [¹⁸F]trifluoromethylating agents. For instance, the synthesis of the fluorine-18 labeled Ruppert-Prakash reagent, [¹⁸F]Me₃SiCF₃, has been reported for the preparation of ¹⁸F-trifluoromethylated compounds rsc.orgamsterdamumc.nl. This reagent could potentially be used to introduce a [¹⁸F]CF₃ group, which, while not the trifluoromethoxy group, is a related fluorinated functional group. The synthesis of amino acid analogs containing [¹⁸F]trifluoromethyl groups has also been explored using reagents like [¹⁸F]CuCF₃ nih.gov.
The development of a robust radiofluorination method for this compound would likely require significant optimization of reaction conditions, including the choice of precursor, catalyst, solvent, and temperature, to achieve high radiochemical yields and purity within the short half-life of ¹⁸F.
The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), into this compound can provide valuable insights into reaction mechanisms and metabolic pathways.
Deuterium Labeling:
The preparation of deuterium-labeled organic molecules can be achieved through various methods, including hydrogen-isotope exchange reactions acs.orgnih.gov. For an aromatic compound like this compound, deuterium could be introduced into the aromatic ring. This can often be accomplished using a catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like D₂O nih.gov. The specific positions on the aromatic ring that are deuterated would depend on the reaction conditions and the directing effects of the amino and trifluoromethoxy groups. General procedures for the deuteration of anilines have been described and could be adapted for this purpose nih.gov. The synthesis of deuterium-labeled steroids has also been reviewed, highlighting various deuteration techniques nih.gov.
Carbon-13 Labeling:
The synthesis of ¹³C-labeled this compound would likely involve a more complex, multi-step synthetic route starting from a ¹³C-labeled precursor. For example, if labeling of the trifluoromethoxy carbon is desired, a synthesis might start with a ¹³C-labeled source that can be converted into the trifluoromethoxy group. Alternatively, if a carbon atom in the aniline ring is to be labeled, the synthesis would need to be designed around a commercially available ¹³C-labeled benzene derivative. The synthesis of ¹³C-methyl-labeled amino acids has been reported using palladium-catalyzed C(sp³)–H functionalization with ¹³C-labeled iodomethane, demonstrating a strategy for introducing ¹³C into specific positions nih.govrsc.org. A similar strategic approach, starting from a suitable ¹³C-labeled building block, would be necessary for the synthesis of ¹³C-3-(trifluoromethoxy)aniline. The synthesis of a fully ¹³C/¹⁵N-labeled tripeptide has been demonstrated via solid-phase synthesis using labeled amino acid monomers, showcasing another approach for complex labeled molecules beilstein-journals.org.
Chemical Reactivity and Mechanistic Investigations
Electronic Effects of the Trifluoromethoxy Group
The trifluoromethoxy group is a unique substituent that profoundly impacts the electronic environment of the aromatic ring to which it is attached.
This electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene (B151609). beilstein-journals.orgnih.gov The trifluoromethoxy group is considered more electron-withdrawing than its methoxy (B1213986) (-OCH₃) analogue. nih.gov The Hammett constant, a quantitative measure of a substituent's electronic effect, reflects this property.
Hammett Substituent Constants (σ)
| Substituent | σm | σp |
|---|---|---|
| -OCH3 | +0.12 | -0.27 |
| -OCF3 | +0.40 | +0.35 |
Data sourced from various compilations of Hammett constants. Positive values indicate an electron-withdrawing effect, while negative values indicate an electron-donating effect.
The deactivating nature of the trifluoromethoxy group directly translates to reduced reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution. For instance, trifluoromethoxybenzene undergoes nitration at a considerably slower rate—up to five times more slowly—than benzene itself. beilstein-journals.orgnih.gov This decreased reactivity is a direct consequence of the lowered electron density of the aromatic π-system, which makes it a less effective nucleophile to attack incoming electrophiles. vanderbilt.edu
The strong electron-withdrawing effect of the trifluoromethoxy group, even when positioned meta to the amino group, has a significant impact on the properties of the amine functionality. It lowers the electron density on the nitrogen atom's lone pair. nih.gov This reduction in electron availability makes the amine less basic, as the lone pair is less able to accept a proton. libretexts.org
The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A lower pKa value for the conjugate acid corresponds to a weaker base. Aniline (B41778) has a conjugate acid pKa of 4.6, while the presence of the meta-trifluoromethoxy group lowers this value, indicating reduced basicity. libretexts.org The IUPAC-digitized pKa dataset lists a value for 3-(trifluoromethoxy)aniline. nih.gov This reduced basicity also implies that the amine in this compound is a weaker nucleophile compared to aniline, as the factors that decrease basicity often decrease nucleophilicity, with the exception of steric effects. masterorganicchemistry.com
Comparison of Basicity
| Compound | pKa of Conjugate Acid (pKaH) |
|---|---|
| Aniline | ~4.6 |
| This compound | 3.51 nih.gov |
Electrophilic Aromatic Substitution Reactions
In this compound, the regiochemical outcome of electrophilic aromatic substitution is determined by the competing directing effects of the activating amino group and the deactivating trifluoromethoxy group.
The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. youtube.com This donation stabilizes the carbocation intermediate (the arenium ion) formed during attack at the ortho and para positions. nih.gov
When both groups are present on the ring, the powerful activating and directing effect of the amino group generally dominates the weaker directing effect of the deactivating trifluoromethoxy group. Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the amino group (positions 2, 4, and 6). The final product distribution will depend on the balance of electronic and steric factors.
Direct nitration of anilines with a mixture of nitric and sulfuric acid is often complicated. The strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH₃⁺). youtube.comstackexchange.com This protonated group is strongly deactivating and a meta-director. To avoid this, the amino group is typically protected, for example, by acetylation to form an acetamido group (-NHCOCH₃), before carrying out the nitration. youtube.com
Studies on the nitration of N-acetyl-3-(trifluoromethoxy)aniline show that substitution occurs primarily at the positions directed by the activating N-acetyl group. The major product is formed by nitration at the 6-position (ortho to the N-acetyl group), with a minor amount of the 4-position isomer (para to the N-acetyl group) also being formed. beilstein-journals.orgnih.gov
Position 6: Ortho to the strongly activating -NHAc group and meta to the deactivating -OCF₃ group.
Position 4: Para to the strongly activating -NHAc group and ortho to the deactivating -OCF₃ group.
Position 2: Ortho to both the -NHAc and -OCF₃ groups, which is likely sterically hindered.
The preference for the 6-position highlights the dominant directing influence of the acetylated amino group. beilstein-journals.orgnih.gov
Product Distribution in the Nitration of N-Acetyl-3-(trifluoromethoxy)aniline
| Product | Position of Nitration | Relative Yield |
|---|---|---|
| N-Acetyl-6-nitro-3-(trifluoromethoxy)aniline | 6- (ortho to -NHAc) | Major Product beilstein-journals.orgnih.gov |
| N-Acetyl-4-nitro-3-(trifluoromethoxy)aniline | 4- (para to -NHAc) | ~10% beilstein-journals.orgnih.gov |
Halogenation Studies
The aromatic ring of this compound is deactivated towards electrophilic substitution due to the strong electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group. However, the amino group (-NH₂) is a powerful activating group and directs electrophiles to the ortho and para positions. The interplay of these electronic effects governs the outcome of halogenation reactions.
Direct halogenation of this compound can be expected to yield a mixture of ortho- and para-substituted products. The primary products would be 2-halo-5-(trifluoromethoxy)aniline and 4-halo-3-(trifluoromethoxy)aniline. The exact ratio of these isomers depends on the specific halogenating agent and reaction conditions employed. For instance, bromination using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) is a common method for the selective monobromination of anilines. chemicalbook.com Similarly, chlorination and iodination can be achieved using reagents like N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. researchgate.net
The synthesis of halogenated derivatives is often a crucial step for introducing further functionality into the molecule, for example, through cross-coupling reactions. Commercially available halogenated derivatives such as 3-Bromo-5-(trifluoromethoxy)aniline and 3-Chloro-5-(trifluoromethoxy)aniline underscore the feasibility of these halogenation processes. sigmaaldrich.cnachmem.com
Table 1: Potential Halogenation Reactions of this compound
| Halogenating Agent | Expected Major Products | Typical Solvent | Reference Reaction Principle |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | 2-Bromo-5-(trifluoromethoxy)aniline, 4-Bromo-3-(trifluoromethoxy)aniline | DMF, CCl₄ | chemicalbook.com |
| N-Chlorosuccinimide (NCS) | 2-Chloro-5-(trifluoromethoxy)aniline, 4-Chloro-3-(trifluoromethoxy)aniline | CH₂Cl₂, CH₃CN | Standard electrophilic chlorination |
| I₂ / Oxidizing Agent (e.g., HIO₃) | 2-Iodo-5-(trifluoromethoxy)aniline, 4-Iodo-3-(trifluoromethoxy)aniline | Acetic Acid, Ethanol | researchgate.net |
Nucleophilic Substitution Reactions
Displacement of Aromatic Halides
This compound, as a primary aromatic amine, can act as a nucleophile in transition metal-catalyzed cross-coupling reactions to form C-N bonds with aryl halides. This transformation is a cornerstone of modern synthetic chemistry, enabling the construction of complex diarylamines. The two most prominent methods for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the method of choice for C-N bond formation due to its high efficiency, functional group tolerance, and relatively mild reaction conditions. wikipedia.orglibretexts.orgorganic-chemistry.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex yields the desired diarylamine and regenerates the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of the reaction. libretexts.orgacs.org
The Ullmann condensation is a copper-catalyzed reaction that typically requires harsher conditions (higher temperatures) than the Buchwald-Hartwig reaction. wikipedia.orgbyjus.comorganic-chemistry.org The traditional Ullmann reaction uses stoichiometric amounts of copper powder, but modern protocols often employ catalytic amounts of soluble copper salts with various ligands. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. byjus.com
Table 2: Representative C-N Cross-Coupling Reactions Involving an Aniline Nucleophile
| Reaction Name | Catalyst System | Typical Base | Typical Solvent | General Reaction |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(0) source (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., BINAP, XPhos) | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | Ar-X + 3-(CF₃O)C₆H₄NH₂ → Ar-NH-C₆H₄(3-OCF₃) |
| Ullmann Condensation | CuI, Cu₂O, or Cu powder + Ligand (e.g., 1,10-phenanthroline) | K₂CO₃, K₃PO₄ | DMF, NMP, Pyridine (B92270) | Ar-X + 3-(CF₃O)C₆H₄NH₂ → Ar-NH-C₆H₄(3-OCF₃) |
Reactions of the Amino Group
Condensation Reactions to Form Schiff Bases
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. jetir.orgresearchgate.net This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-). edu.krd The reaction is often catalyzed by a small amount of acid.
The formation of Schiff bases is a versatile method for creating new C-N bonds and is a common strategy in the synthesis of various biologically active compounds and ligands for coordination chemistry. jetir.org Greener synthetic methodologies, such as performing the reaction in water or under microwave irradiation, have been developed to improve the efficiency and environmental friendliness of Schiff base formation. semanticscholar.org For example, the condensation of a substituted aniline with a benzaldehyde (B42025) can be achieved by simply stirring the reactants in water or by grinding them together, often leading to high yields of the desired product. edu.krdsemanticscholar.org
Table 3: Synthesis of a Representative Schiff Base from this compound
| Reactants | Product | Conditions | Reaction Type |
|---|---|---|---|
| This compound + Benzaldehyde | N-benzylidene-3-(trifluoromethoxy)aniline | Ethanol, reflux, catalytic acid | Condensation/Dehydration |
| This compound + 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 4-(((3-(trifluoromethoxy)phenyl)imino)methyl)-2-methoxy-6-nitrophenol | Absolute alcohol, stirring | Condensation/Dehydration |
Alkylation and Acylation Processes
The nitrogen atom of the amino group in this compound is nucleophilic and can be readily alkylated or acylated.
N-Alkylation involves the reaction of the aniline with an alkyl halide (e.g., propyl bromide) to form secondary or tertiary amines. These reactions are typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide byproduct. The use of a polar aprotic solvent like DMF is common, and a catalytic amount of potassium iodide can enhance the reaction rate.
N-Acylation is the reaction of the aniline with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride, to form an amide. This reaction is often performed in the presence of a base like pyridine or triethylamine (B128534) to scavenge the acid generated. Acylation is a robust and high-yielding reaction. For instance, the acylation of aniline derivatives is a key step in the synthesis of more complex molecules, where the acetyl group can serve as a protecting group for the amine or as part of the final target structure. nih.govjove.com
Table 4: Examples of N-Alkylation and N-Acylation of this compound
| Reaction Type | Reagent | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| N-Alkylation | Propyl bromide | N-propyl-3-(trifluoromethoxy)aniline | K₂CO₃, DMF, 60-80°C | |
| N-Acylation | Acetyl chloride | N-(3-(trifluoromethoxy)phenyl)acetamide | Pyridine or Et₃N, CH₂Cl₂, 0°C to RT | nih.govjove.com |
Oxidation Pathways
The oxidation of anilines can lead to a variety of products, depending on the oxidant and the reaction conditions. For unsubstituted aniline, oxidation can result in the formation of colored polymeric materials (polyaniline), quinones, azoxybenzenes, nitrobenzenes, and, under very harsh conditions, ring-opening products.
The presence of the strongly electron-withdrawing trifluoromethoxy group in this compound makes the aromatic ring and the amino group less susceptible to oxidation compared to aniline itself. The higher oxidation potential means that stronger oxidizing agents or more forcing conditions would be required to effect a reaction.
Potential oxidation pathways could include:
Formation of Azoxy and Azo Compounds: Mild oxidation might lead to the coupling of two molecules to form the corresponding azoxybenzene (B3421426) derivative, which could be further reduced to the azo compound.
Formation of Nitro Compounds: Stronger oxidation could potentially convert the amino group to a nitro group, yielding 1-nitro-3-(trifluoromethoxy)benzene (B1303333).
Oxidative Polymerization: While the deactivating -OCF₃ group would make polymerization more difficult than for aniline, it might still be possible under specific electrochemical or chemical oxidative conditions to form a substituted polyaniline. The resulting polymer would be expected to have different electronic and physical properties compared to unsubstituted polyaniline.
Detailed studies on the specific oxidation pathways of this compound are not widely reported, and the product distribution would be highly dependent on the chosen oxidative system.
Formation of Heterocyclic Compounds
The aniline moiety of this compound serves as a versatile building block for the synthesis of a variety of heterocyclic systems through cyclization reactions. These reactions typically involve the formation of new carbon-nitrogen and, in some cases, carbon-oxygen bonds, leading to fused ring systems with diverse applications.
Cyclization Reactions
The primary amino group and the aromatic ring of this compound are key reactive sites for the construction of heterocyclic rings. Notable examples include the synthesis of quinolines, benzimidazoles, and benzoxazoles.
Quinolines: The synthesis of quinolines from anilines can be achieved through several named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.neteurekaselect.com In the context of this compound, these reactions would lead to the formation of 6-(trifluoromethoxy)quinoline (B1590858) derivatives. The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.org The electron-withdrawing nature of the trifluoromethoxy group can influence the nucleophilicity of the aniline, potentially requiring tailored reaction conditions to achieve optimal yields.
Benzimidazoles: The condensation of this compound with a suitable ortho-diaminobenzene derivative would be a direct route to benzimidazoles. More commonly, this compound would first be converted to an ortho-phenylenediamine derivative which then undergoes cyclization with various carbonyl compounds. The general synthesis often involves the reaction of an o-phenylenediamine (B120857) with aldehydes or carboxylic acids under acidic conditions. jyoungpharm.orgorientjchem.org The presence of the trifluoromethoxy group on the resulting benzimidazole (B57391) ring can significantly impact its biological and material properties.
Benzoxazoles: The synthesis of benzoxazoles would involve the reaction of this compound with a derivative containing a hydroxyl group ortho to an amino group, followed by cyclization. Alternatively, a more direct approach would involve the reaction of an ortho-aminophenol with a derivative of this compound.
While the general synthetic routes are well-established, specific data on the yields and conditions for these cyclization reactions starting from this compound are not extensively detailed in the readily available literature. The following table summarizes the expected products from these cyclization reactions.
| Starting Material | Reagent/Reaction Type | Heterocyclic Product |
| This compound | α,β-Unsaturated Carbonyl (Doebner-von Miller) | 6-(Trifluoromethoxy)quinoline derivative |
| 4-(Trifluoromethoxy)-1,2-phenylenediamine | Aldehyde/Carboxylic Acid | 5-(Trifluoromethoxy)benzimidazole derivative |
| 2-Amino-4-(trifluoromethoxy)phenol | Carbonyl Compound | 5-(Trifluoromethoxy)benzoxazole derivative |
Mechanistic Elucidation of Key Transformations
Understanding the underlying mechanisms of these cyclization reactions is crucial for optimizing reaction conditions and predicting the outcomes for substituted anilines like this compound. This involves studying the reaction kinetics, analyzing transition states, and clarifying the role of catalysts.
Reaction Kinetics and Transition State Analysis
Detailed kinetic studies and transition state analyses for reactions specifically involving this compound are not widely published. However, general principles from studies on substituted anilines can be extrapolated.
Reaction Kinetics: The rate of cyclization reactions involving anilines is highly dependent on the electronic nature of the substituents on the aromatic ring. For electrophilic aromatic substitution steps, the electron-withdrawing trifluoromethoxy group would be expected to decrease the reaction rate compared to unsubstituted aniline due to the deactivation of the aromatic ring. Conversely, in steps where the aniline nitrogen acts as a nucleophile, the reduced basicity caused by the trifluoromethoxy group could also slow the reaction. Computational studies on the intramolecular radical addition to substituted anilines have shown that the polarity of the reactants is a crucial factor, with electrophilic radicals reacting faster with more nucleophilic arenes. nih.gov
Transition State Analysis: Computational chemistry provides valuable insights into the transition states of these complex reactions. For intramolecular radical additions to anilines, DFT calculations have been used to determine the free activation barriers. nih.gov Such analyses for the cyclization of this compound would help in understanding the regioselectivity and the energy profile of the reaction pathway. The analysis of transition states in reactions like the Friedländer synthesis can elucidate the role of catalysts in lowering the activation energy of the cyclodehydration step. nih.gov
Role of Catalysts and Reaction Conditions
Catalysts play a pivotal role in the synthesis of heterocyclic compounds from anilines, influencing both the reaction rate and selectivity.
Lewis and Brønsted Acids: In quinoline (B57606) syntheses like the Doebner-von Miller and Friedländer reactions, both Brønsted and Lewis acids are commonly employed. wikipedia.orgnih.gov Lewis acids, such as tin tetrachloride or scandium(III) triflate, can activate the carbonyl group of the α,β-unsaturated compound, making it more susceptible to nucleophilic attack by the aniline. wikipedia.org In zeolite-catalyzed syntheses of quinolines from anilines, Lewis acid sites have been shown to be crucial for the reaction pathway. rsc.org The choice of acid and its concentration can be critical, especially when dealing with a deactivated aniline like this compound, to achieve a balance between activating the electrophile and not excessively protonating the aniline, which would render it non-nucleophilic.
Reaction Conditions: The conditions for these cyclization reactions, such as temperature and solvent, are also critical. The Skraup reaction, for example, is known for its often harsh and violent conditions, typically involving heating aniline with sulfuric acid, glycerol, and an oxidizing agent. wikipedia.org The development of milder reaction conditions is an ongoing area of research. For benzimidazole synthesis, the choice of solvent can significantly impact the yield, and in some cases, solvent-free conditions have been found to be effective. jyoungpharm.org For a substituted aniline like this compound, optimization of these conditions would be necessary to overcome the electronic deactivation by the trifluoromethoxy group and achieve efficient cyclization.
The following table summarizes the general role of catalysts and conditions in the formation of heterocycles from anilines.
| Reaction Type | Catalyst/Condition | Role |
| Doebner-von Miller Quinoline Synthesis | Lewis or Brønsted Acid | Activation of the carbonyl electrophile. wikipedia.org |
| Friedländer Quinoline Synthesis | Acid or Base Catalysis | Promotes condensation and cyclodehydration. nih.gov |
| Benzimidazole Synthesis | Acid Catalysis, Various Solvents | Facilitates condensation of the diamine with a carbonyl compound. jyoungpharm.orgorientjchem.org |
Spectroscopic Characterization and Computational Studies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 3-(Trifluoromethoxy)aniline.
The FT-IR spectrum of this compound has been recorded, providing valuable information about its molecular vibrations. nih.gov Experimental data has been captured using instruments such as the Bruker Tensor 27 FT-IR spectrometer. nih.gov The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of the amine (NH₂), trifluoromethoxy (OCF₃), and phenyl groups.
Key vibrational modes expected in the FT-IR spectrum include:
N-H Stretching: The amine group typically exhibits asymmetric and symmetric stretching vibrations in the 3300-3500 cm⁻¹ region.
C-H Aromatic Stretching: Vibrations corresponding to the carbon-hydrogen bonds on the benzene (B151609) ring are expected to appear above 3000 cm⁻¹.
C=C Aromatic Ring Stretching: These modes occur in the 1400-1600 cm⁻¹ range and are characteristic of the aromatic skeleton.
C-F Stretching: The trifluoromethyl group gives rise to strong, characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.
C-O-C Stretching: The ether linkage (aryl-O-CF₃) is expected to show asymmetric and symmetric stretching vibrations.
N-H Bending: The scissoring motion of the NH₂ group typically appears in the 1590-1650 cm⁻¹ range.
Table 1: Characteristic FT-IR Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 |
| C-H Aromatic Stretching | 3000 - 3100 |
| N-H Bending (Scissoring) | 1590 - 1650 |
| C=C Aromatic Ring Stretching | 1400 - 1600 |
| C-F Stretching | 1100 - 1350 |
| C-O-C Asymmetric Stretching | 1200 - 1300 |
Complementing the FT-IR data, the FT-Raman spectrum of this compound has also been documented, with measurements performed on instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Raman spectroscopy is particularly effective for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. The aromatic ring vibrations and C-F symmetric stretches are often prominent in the FT-Raman spectrum.
A definitive assignment of the fundamental vibrational modes of this compound requires a combined approach, correlating the experimental FT-IR and FT-Raman data with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed for this purpose in the study of aniline (B41778) derivatives. These computational models calculate the molecule's optimized geometry and harmonic vibrational frequencies.
The analysis involves:
Geometry Optimization: Calculating the most stable conformation of the molecule.
Frequency Calculation: Predicting the vibrational frequencies and intensities.
Potential Energy Distribution (PED) Analysis: Determining the contribution of individual bond stretches, bends, and torsions to each normal mode of vibration.
By comparing the calculated (scaled) frequencies with the experimental wavenumbers from the FT-IR and FT-Raman spectra, each observed band can be assigned to a specific molecular motion. This detailed analysis allows for a thorough understanding of how the trifluoromethoxy and amine substituents influence the vibrational properties of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the this compound molecule.
The ¹H NMR spectrum of this compound provides information on the number, connectivity, and electronic environment of the protons. The spectrum is expected to show distinct signals for the protons of the amino group and the aromatic ring.
Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can be variable and is dependent on factors like solvent and concentration.
Aromatic Protons (-C₆H₄): The four protons on the benzene ring are in different chemical environments due to the meta-substitution pattern. This will result in a complex multiplet pattern in the aromatic region of the spectrum (typically 6.5-7.5 ppm). The specific splitting patterns arise from spin-spin coupling between adjacent protons.
Table 2: Expected ¹H NMR Signals for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| -NH₂ | Variable | Broad Singlet |
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the trifluoromethoxy carbon.
Aromatic Carbons: The six carbons of the benzene ring are chemically non-equivalent and will therefore produce six separate signals. The carbons directly bonded to the electron-donating amine group (C-N) and the electron-withdrawing trifluoromethoxy group (C-O) will have characteristic chemical shifts.
Trifluoromethoxy Carbon (-OCF₃): The carbon atom of the -OCF₃ group is expected to appear as a quartet due to coupling with the three adjacent fluorine atoms (¹J C-F coupling).
Table 3: Expected ¹³C NMR Signals for this compound
| Carbon Type | Expected Signal Characteristics |
|---|---|
| Aromatic C-N | Signal for carbon attached to the amine group |
| Aromatic C-O | Signal for carbon attached to the trifluoromethoxy group |
| Aromatic C-H (x4) | Four distinct signals for the other aromatic carbons |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₇H₆F₃NO), HRMS provides an experimentally determined mass that can be compared to the theoretically calculated exact mass. This comparison serves as a powerful confirmation of the molecular formula.
The calculated monoisotopic mass of this compound is 177.04014830 Da nih.gov. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with errors in the low parts-per-million (ppm) range, making it possible to distinguish between compounds with the same nominal mass but different elemental formulas lcms.cz. This high level of precision is indispensable for confirming the identity of the compound in complex samples or for verifying the outcome of a chemical synthesis chemrxiv.org.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆F₃NO |
| Calculated Monoisotopic Mass | 177.04014830 Da nih.gov |
Mass spectrometry, particularly when coupled with techniques like Gas Chromatography (GC-MS), not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When this compound is subjected to ionization (typically electron impact ionization), the resulting molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a reproducible fingerprint of the molecule's structure.
For an aromatic amine, the molecular ion peak is typically strong and readily observable due to the stability of the aromatic ring libretexts.org. The fragmentation of this compound is influenced by the presence of both the aniline and trifluoromethoxy functional groups. Common fragmentation pathways for aromatic compounds involve cleavages related to the substituents youtube.comwhitman.edu. For compounds containing a trifluoromethyl or trifluoromethoxy group, the loss of CF₃ or related fragments can be a characteristic pathway fluorine1.ru. The analysis of these fragmentation patterns, such as the loss of small neutral molecules or radicals from the parent ion, helps to confirm the connectivity and arrangement of atoms within the molecule nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands due to π → π* transitions within the benzene ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
However, this compound exists as a liquid at standard temperature and pressure sigmaaldrich.com. Therefore, standard single-crystal X-ray diffraction analysis is not directly applicable. To obtain its solid-state structure, the compound would need to be crystallized, for instance, by cooling to a very low temperature or by forming a crystalline derivative or salt. A review of publicly available scientific literature and crystallographic databases indicates that the crystal structure of this compound has not been reported. Consequently, there is no experimental data from X-ray crystallography available for its solid-state structure.
Quantum Chemical Calculations and Theoretical Modeling
Theoretical modeling complements experimental data by providing a detailed picture of molecular geometry, vibrational modes, and electronic charge distribution. These computational methods are essential for interpreting spectroscopic results and predicting the reactivity of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G** or 6-311++G**), have proven effective in providing results that correlate well with experimental data for a range of aniline derivatives.
Geometry optimization is a fundamental computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that define its molecular conformation.
The optimized structure would feature a nearly planar phenyl ring. The amino group (-NH₂) and the trifluoromethoxy group (-OCF₃) attached to the ring will have specific orientations. The amino group may exhibit a slight pyramidalization, a common feature in anilines. The geometry of the -OCF₃ group, including the C-O-C bond angle and C-F bond lengths, would also be determined. Studies on similar molecules, like Schiff bases derived from 3-(trifluoromethyl)aniline (B124266), have shown an excellent agreement between geometric parameters determined by DFT calculations and those obtained from experimental X-ray diffraction (XRD) analysis. nih.gov
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is based on expected values from DFT calculations on analogous structures, as specific literature data for this molecule is not available.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N | ~1.40 Å |
| N-H | ~1.01 Å | |
| C-O | ~1.37 Å | |
| O-C(F₃) | ~1.39 Å | |
| C-F | ~1.34 Å | |
| Bond Angle | C-C-N | ~120° |
| H-N-H | ~112° | |
| C-O-C(F₃) | ~118° |
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations identify the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. Each calculated frequency can be animated to visualize the corresponding atomic motion, aiding in the assignment of peaks in experimental spectra.
For this compound, characteristic vibrational frequencies would include:
N-H stretching: Asymmetric and symmetric stretching modes of the amine group, typically appearing in the 3400-3500 cm⁻¹ region.
Aromatic C-H stretching: Occurring above 3000 cm⁻¹.
C=C stretching: Vibrations within the aromatic ring, usually found in the 1400-1600 cm⁻¹ range.
C-N stretching: Typically observed between 1250-1350 cm⁻¹.
C-O stretching: Associated with the trifluoromethoxy group.
C-F stretching: Strong absorption bands expected in the 1100-1300 cm⁻¹ region due to the -CF₃ group.
Theoretical calculations on the closely related 3-(trifluoromethyl)aniline have been successfully used to assign experimental FTIR and FT-Raman spectra. researchgate.net
Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative) This table provides expected frequency ranges based on DFT studies of similar aniline derivatives.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | -NH₂ | ~3500 |
| N-H Symmetric Stretch | -NH₂ | ~3400 |
| Aromatic C-H Stretch | C-H (ring) | ~3050 |
| C=C Aromatic Stretch | C=C (ring) | ~1600 |
| C-N Stretch | Ar-NH₂ | ~1300 |
| C-F Stretch | -CF₃ | ~1100-1300 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
Table 3: Illustrative Frontier Molecular Orbital Energies Values are representative and based on general trends observed in substituted anilines.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Aniline (for comparison) | ~ -5.2 | ~ -0.3 | ~ 4.9 |
| This compound | ~ -5.8 | ~ -0.7 | ~ 5.1 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.
Red/Yellow regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the electronegative nitrogen atom of the amino group and the oxygen and fluorine atoms of the trifluoromethoxy group.
Blue regions: Indicate positive electrostatic potential, electron-deficient areas, and are favorable for nucleophilic attack. These would be located around the hydrogen atoms of the amino group.
Green regions: Represent neutral or zero potential.
MEP analysis is a standard component of computational studies on substituted anilines and their derivatives, providing valuable insights into their interaction with other molecules. niscpr.res.in
Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing a picture of the electron distribution. The calculation partitions the total electron population among the atoms. This analysis helps in understanding the electrostatic potential and the polarity of different bonds within the molecule.
In this compound, DFT calculations would be expected to show:
Significant negative charges on the highly electronegative fluorine, oxygen, and nitrogen atoms.
Positive charges on the hydrogen atoms of the amino group.
The carbon atom of the trifluoromethyl group and the aromatic carbon atoms attached to the -NH₂ and -OCF₃ groups would likely carry positive charges.
This charge distribution is a key factor in determining the molecule's dipole moment and its intermolecular interactions. Computational studies on derivatives of 3-(trifluoromethyl)aniline have utilized Mulliken charge analysis to identify donor and acceptor atoms within the molecular structure. researchgate.net
Table 4: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Illustrative) This table shows expected charge distribution based on the electronegativity of atoms and computational results from similar molecules.
| Atom | Predicted Mulliken Charge (a.u.) |
| N (in -NH₂) | Negative |
| H (in -NH₂) | Positive |
| O (in -OCF₃) | Negative |
| C (in -CF₃) | Positive |
| F (in -CF₃) | Negative |
Density Functional Theory (DFT) Studies
Thermodynamic Properties Calculation
Computational chemistry allows for the precise calculation of the thermodynamic properties of this compound. By employing quantum mechanical models, typically within the framework of Density Functional Theory (DFT), it is possible to predict key thermodynamic parameters such as heat capacity, entropy, and enthalpy at different temperatures. These calculations are fundamental for understanding the stability and reactivity of the molecule under various thermal conditions.
The process involves optimizing the molecular geometry to find its lowest energy state and then performing a frequency calculation. From the vibrational frequencies, all thermodynamic functions can be derived using statistical mechanics. These theoretical calculations are invaluable, especially when experimental data is difficult to obtain. Studies on similar molecules, like 4-nitro-3-(trifluoromethyl)aniline, have demonstrated the utility of these computational approaches in determining thermodynamic functions. nih.gov
Below is a table illustrating the type of data obtained from such thermodynamic calculations.
| Thermodynamic Parameter | Calculated Value |
| Heat Capacity (Cp) | Specific value in cal/mol·K |
| Entropy (S) | Specific value in cal/mol·K |
| Enthalpy (H) | Specific value in kcal/mol |
First-Order Hyperpolarizability Calculations
First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. usp.br Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics, such as optical switching and frequency conversion. sciensage.info Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules like this compound. sciensage.info
The calculation provides the components of the hyperpolarizability tensor (βxxx, βxxy, βxyy, etc.). From these components, the total (or static) first hyperpolarizability (βtot) can be determined. sciensage.info The magnitude of β is influenced by the molecule's electronic structure, specifically the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. The amino (-NH2) and trifluoromethoxy (-OCF3) groups in this compound play a crucial role in its NLO properties. Calculated values are typically given in atomic units (a.u.) and then converted to electrostatic units (esu) for comparison with experimental data. sciensage.info
The table below shows the components that are calculated to understand the NLO properties.
| Hyperpolarizability Component | Calculated Value (a.u.) |
| βxxx | Value |
| βxxy | Value |
| βxyy | Value |
| βyyy | Value |
| βxxz | Value |
| βxzz | Value |
| βyyz | Value |
| βyzz | Value |
| βzzz | Value |
| βtotal | Total Value (esu) |
Ab Initio Methods for Electronic and Vibrational Properties
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods are crucial for studying the electronic and vibrational properties of this compound. nih.gov By solving the Schrödinger equation for the molecule, one can obtain detailed information about its electronic structure, molecular orbitals, and potential energy surface.
These calculations provide optimized molecular geometries and can predict vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra. sigmaaldrich.com A combined experimental and theoretical approach often leads to a more accurate and complete assignment of the vibrational modes of the molecule. sigmaaldrich.com Such studies have been successfully applied to related aniline derivatives to understand the influence of substituent groups on the benzene ring's geometry and vibrational modes. nih.gov
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in a way that aligns with classical Lewis structures. wisc.edu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that represent core electrons, lone pairs, and bonds. wisc.edu
For this compound, NBO analysis provides insights into intramolecular interactions, such as hyperconjugation, which are responsible for the molecule's stability. nih.gov It quantifies the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory. This analysis can reveal important details about the charge distribution and the nature of the chemical bonds within the molecule.
An NBO analysis typically yields data like the following:
| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2)) (kcal/mol) |
| LP(N) -> σ(C-C) | Energy Value |
| σ(C-H) -> σ(C-C) | Energy Value |
| π(C=C) -> π*(C=C) | Energy Value |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For a single molecule like this compound, the energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) provide valuable information about its electronic properties and kinetic stability. nih.gov
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. taylorandfrancis.com A small HOMO-LUMO gap indicates that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This energy gap is also crucial in determining the molecule's electronic absorption properties and is related to intramolecular charge transfer.
The key parameters derived from FMO analysis are summarized in the table below.
| Parameter | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and electronic transitions. |
Computational Simulation of Spectroscopic Data
Computational methods play a vital role in the simulation of spectroscopic data, which aids in the interpretation of experimental results. For this compound, techniques like DFT can be used to calculate theoretical vibrational spectra (FT-IR and FT-Raman). nih.gov These simulated spectra can be compared with experimental spectra to make definitive assignments of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.
The accuracy of these simulations depends on the chosen level of theory and basis set. Often, a scaling factor is applied to the calculated frequencies to achieve better agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method. This combination of computational simulation and experimental spectroscopy provides a powerful tool for the detailed structural characterization of molecules.
Structure Activity Relationship Sar Studies
Influence of the Trifluoromethoxy Group on Molecular Properties
The trifluoromethoxy (-OCF3) group is a unique substituent that has gained significant importance in pharmaceutical and agrochemical research. beilstein-journals.org Its properties can profoundly influence a molecule's biological activity by altering its physicochemical and pharmacokinetic profiles. dntb.gov.uanih.gov
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design. mdpi.com Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes. beilstein-journals.orgmdpi.com The high lipophilicity of the -OCF3 group is quantified by its Hansch pi (π) parameter, which is a measure of a substituent's contribution to a molecule's partition coefficient (log P).
The introduction of the trifluoromethoxy group significantly increases the lipophilicity of a parent molecule, often more so than the related trifluoromethyl (-CF3) group. mdpi.comnih.gov This enhancement of lipophilicity can improve membrane permeability and in vivo transport. beilstein-journals.org For instance, the Hansch π parameter for the -OCF3 group is +1.04, which is higher than that of the -CF3 group (+0.88). mdpi.comruhr-uni-bochum.de The calculated XLogP3 value for 3-(trifluoromethoxy)aniline itself is 2.1. nih.gov
Table 1: Comparison of Lipophilicity Parameters
| Substituent Group | Hansch π Parameter |
|---|---|
| Trifluoromethoxy (-OCF3) | +1.04 mdpi.comnih.gov |
| Trifluoromethyl (-CF3) | +0.88 mdpi.comnih.gov |
The trifluoromethoxy group is a potent electron-withdrawing substituent, a property that stems from the high electronegativity of its three fluorine atoms. beilstein-journals.orgmdpi.com This strong inductive effect significantly alters the electronic distribution within the aniline (B41778) ring, which can modulate binding interactions with biological targets such as receptors or enzymes. mdpi.com Due to its electronic characteristics, which are similar to those of chlorine or fluorine, the -OCF3 group is sometimes referred to as a "super-halogen" or "pseudo-halogen". beilstein-journals.org
The electron-withdrawing nature of the -OCF3 group decreases the electron density on the adjacent oxygen atom. mdpi.com This reduction has two key consequences for receptor interactions:
It weakens the ability of the oxygen to act as a hydrogen bond acceptor, which can influence the molecule's binding orientation and affinity within a receptor pocket. mdpi.com
It can enhance other forms of binding, such as electrostatic interactions with the biological target. mdpi.com
The position of the substituent is crucial, as it dictates the electronic properties of the entire molecule and thus its interaction with biological systems. researchgate.net
A significant advantage of incorporating a trifluoromethoxy group into a drug candidate is the enhancement of its metabolic stability. mdpi.comnih.gov This group is considerably more resistant to enzymatic breakdown compared to its non-fluorinated analogue, the methoxy (B1213986) (-OCH3) group. mdpi.comnih.gov
The increased stability is attributed to several factors:
Resistance to Oxidation : The strong electron-withdrawing effect of the fluorine atoms reduces the electron density on the oxygen atom, making it less susceptible to enzymatic oxidation by cytochrome P450 (CYP450) enzymes. mdpi.com
Steric Hindrance : The -OCF3 group is bulkier than a methoxy group, which provides steric shielding. mdpi.com This makes it more difficult for metabolic enzymes to access the oxygen-carbon bond, thereby inhibiting oxidative O-demethylation, a common metabolic pathway for methoxy-containing compounds. mdpi.com
Systematic Structural Modifications and Their Impact on Activity
Beyond the influence of the trifluoromethoxy group itself, SAR studies involve systematically modifying other parts of the this compound scaffold to probe for changes in biological activity.
Modifying the aniline core with additional substituents can have a profound impact on the biological activity of the resulting compound. The nature, size, and electronic properties of these substituents can fine-tune the molecule's potency and selectivity.
In studies on various aniline-containing scaffolds, it has been shown that:
Hydrophobic Substituents : The introduction of hydrophobic groups, such as alkyl chains or additional halogen atoms, on the aniline ring can increase biological activity. nih.gov For example, in a series of pyrazole (B372694) derivatives, alkyl substitutions on the aniline moiety enhanced antibacterial potency. nih.gov
Electronic Effects : The electronic nature of the substituent is critical. In studies of N-arylcinnamamides, various substitutions on the aniline ring, including trifluoromethyl and trifluoromethoxy groups, were crucial for antimicrobial activity. mdpi.com The reaction kinetics and, by extension, the biological interactions of aniline derivatives are highly dependent on the polar effects of the substituents. researchgate.net
Halogenation : Adding halogens like chlorine or bromine to the aniline ring is a common strategy. In a study of pyrido[1,2-a]benzimidazoles, lipophilic and electron-withdrawing groups on the N-aryl (aniline) portion were found to favor antiplasmodium activity. scispace.com
These findings underscore the principle that even small modifications to the aniline core can lead to significant changes in biological effect, providing a pathway to optimize lead compounds.
Table 2: Impact of Aniline Core Substitution on Antibacterial Activity of Pyrazole Derivatives
| Aniline Substituent (R) | Observed Effect on Activity | Reference |
|---|---|---|
| Phenyl | Moderate activity | nih.gov |
| 4-Isopropyl | Increased activity | nih.gov |
| Methoxy | Decreased activity | nih.gov |
The position of the trifluoromethoxy group on the aniline ring—whether it is in the ortho (2-), meta (3-), or para (4-) position—is a critical determinant of biological activity. nih.govresearchgate.net Different positional isomers can exhibit vastly different potencies, selectivities, and pharmacokinetic properties because the geometry of the molecule dictates how it fits into a biological target.
For example, in the development of novel N-arylcinnamamides with antimicrobial properties, the substitution pattern on the aniline ring was key to their efficacy. mdpi.com A derivative featuring a para-trifluoromethoxy substituent was among the most active compounds against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com In the same study, compounds with meta-trifluoromethyl groups also demonstrated notable activity. mdpi.com This highlights that the specific placement of these fluorinated groups on the aniline ring directly influences the spectrum and potency of the biological activity. The synthesis of specific isomers, such as ortho-trifluoromethoxylated anilines, is an area of active research, underscoring the importance of accessing distinct positional isomers for biological evaluation. nih.gov
Derivatization of the Amino Group and Biological Response
The amino group of the this compound scaffold is a prime site for chemical modification to modulate biological activity. Derivatization at this position significantly influences the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn dictates its interaction with biological targets.
Research on analogous compounds, such as 3-(trifluoromethyl)aniline (B124266), provides a strong model for understanding these effects. For instance, the synthesis of thiourea (B124793) derivatives by reacting 3-(trifluoromethyl)aniline with various isothiocyanates has yielded compounds with notable cytotoxic and antimicrobial activities sigmaaldrich.com. The biological response is highly dependent on the nature of the substituent introduced. For example, pyrazole derivatives of trifluoromethyl-substituted anilines have shown potent activity against antibiotic-resistant Gram-positive bacteria, including MRSA nih.gov. The potency of these derivatives is often linked to the hydrophobic nature of the substituents on the aniline moiety nih.gov.
Similarly, the condensation of 3-(trifluoromethyl)aniline with different aryl aldehydes to form Schiff bases (imines) has produced a series of compounds evaluated for antimicrobial properties niscpr.res.inresearchgate.net. The resulting biological activity is a direct consequence of the structural changes brought about by these modifications. A general protocol for creating ortho-trifluoromethoxylated aniline derivatives involves a two-step process of O-trifluoromethylation of N-aryl-N-hydroxyacetamide followed by an intramolecular migration of the OCF3 group nih.govresearchgate.netnih.gov. This highlights that modifications, even when not directly on the amino group, can be facilitated by its presence and lead to biologically active molecules.
These studies collectively underscore a key principle in medicinal chemistry: the amino group serves as a versatile chemical handle. Its conversion into amides, sulfonamides, ureas, or Schiff bases can lead to significant enhancements in biological efficacy, whether it be antimicrobial or anticancer activity sigmaaldrich.comnih.govrsc.org. The specific biological outcome is finely tuned by the electronic and steric properties of the appended chemical group.
Correlation between Quantum Chemical Descriptors and Biological Activity
Quantum chemical calculations provide quantitative descriptors that help explain and predict the biological activity of molecules. For derivatives of this compound, descriptors such as HOMO-LUMO energy gaps and molecular electrostatic potentials are particularly informative.
Relating HOMO-LUMO Gaps to Reactivity in Biological Systems
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the ground state, making the molecule more reactive. In a biological context, higher reactivity can correlate with increased biological activity, as the molecule can more readily participate in charge-transfer interactions with biological macromolecules like enzymes or receptors. Computational studies on analogous structures, such as (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines, have utilized Density Functional Theory (DFT) to investigate their FMOs researchgate.net. These studies show that substitutions on the aniline scaffold can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity and, consequently, its antimicrobial potency. A lower energy gap often suggests a higher potential for bioactivity due to increased ease of interaction with biological targets.
Molecular Electrostatic Potentials and Binding Interactions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent binding interactions. The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). Green and yellow areas represent intermediate or near-neutral potentials.
MEP analysis is crucial for understanding how a molecule like a this compound derivative will interact with a receptor's binding pocket researchgate.net. The electron-rich regions (e.g., around the oxygen and fluorine atoms of the trifluoromethoxy group and the nitrogen of the amino group) are likely to act as hydrogen bond acceptors or interact with positively charged residues. Conversely, electron-deficient regions (e.g., hydrogen atoms of the amino group and the aromatic ring) can act as hydrogen bond donors or interact with negatively charged residues.
Studies on similar structures have demonstrated that MEP analysis can effectively predict sites of interaction. For example, in insecticidal anthranilic diamides containing fluorinated phenyl groups, MEP studies helped validate their binding mechanism to ryanodine (B192298) receptors nih.gov. The specific pattern of positive and negative potentials on the molecule's surface dictates its orientation within a binding site to maximize favorable electrostatic interactions, which is a cornerstone of its biological function.
Computational Approaches in SAR Analysis
Computational tools are indispensable in modern drug discovery for analyzing SAR, predicting activity, and understanding drug-target interactions at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In 3D-QSAR, this relationship is derived from the 3D properties of the molecules, such as their steric and electrostatic fields.
The general workflow involves aligning a set of molecules with known activities and then using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA steric map might show a green region, indicating that bulky substituents are favored for higher activity, while a yellow region would suggest that bulk is detrimental. Similarly, electrostatic maps use blue and red contours to show where positive or negative charges, respectively, would enhance activity.
Such models have been successfully developed for various classes of compounds containing aniline-like moieties. For instance, a 3D-QSAR model was established to design insecticidal anthranilic diamides, which guided the synthesis of new, highly active compounds nih.gov. In studies of triazole-quinine derivatives, CoMFA and CoMSIA models were used to predict antimalarial activity, indicating that steric interactions were more critical than electrostatic ones jmaterenvironsci.com. These models serve as powerful predictive tools, enabling the rational design of novel derivatives with potentially improved biological profiles before undertaking their synthesis, thereby saving time and resources.
Molecular Docking Studies for Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is used to understand the binding mode and affinity of a ligand within the active site of a biological target.
Docking simulations can reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, in the design of novel anticancer agents, docking studies of 4-anilinoquinazoline (B1210976) derivatives into the active sites of EGFR and VEGFR-2 receptors helped to explain their cytotoxic activity by identifying key binding interactions uomisan.edu.iq. The results often show the aniline moiety positioned within a hydrophobic pocket, with the amino group acting as a hydrogen bond donor or acceptor.
In studies of β-carboline derivatives as potential lung cancer inhibitors, molecular docking elucidated the optimal binding conformation and key interactions at the active site, corroborating the results from QSAR models researchgate.net. Similarly, when evaluating isoxazole-based molecules for anticancer activity, docking studies supported the experimental findings by showing how the trifluoromethyl group enhanced binding affinity rsc.org. By providing a detailed, atom-level view of the interaction, molecular docking is an essential tool for validating experimental results and guiding the structure-based design of more potent and selective inhibitors.
Role as a Building Block in Complex Chemical Synthesis
This compound serves as a fundamental building block in the intricate process of chemical synthesis. sigmaaldrich.comsigmaaldrich.com Its chemical structure allows it to be a versatile intermediate, meaning it is a key component in the creation of more complex molecules. nbinno.comcphi-online.com The presence of the trifluoromethoxy group is particularly significant. This group can enhance the reactivity of the molecule, making it a preferred choice for chemists working on complex synthetic pathways. nbinno.com
The synthesis of ortho-trifluoromethoxylated aniline derivatives, for example, highlights the utility of this compound. These derivatives are valuable as synthetic building blocks for developing new pharmaceuticals and other functional materials. nih.govnih.gov The process often involves a two-step sequence of O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular migration of the OCF3 group. nih.gov This method is noted for its operational simplicity and its ability to tolerate a wide range of functional groups. nih.gov
Furthermore, this compound is used in the synthesis of various heterocyclic compounds, which are core structures in many active pharmaceutical ingredients (APIs). ossila.com For instance, it is a precursor for creating substituted bicyclic heterocycles like quinolines, benzotriazoles, and benzimidazoles. ossila.com These applications are particularly relevant in the development of new drugs with potential antitumor and antiviral activities. ossila.com
The trifluoromethoxy group itself is becoming increasingly important in both agrochemical and pharmaceutical chemistry. nih.govbeilstein-journals.org Although it is a less understood fluorine substituent compared to the trifluoromethyl group, its utility is growing. nih.gov The synthesis of compounds containing this group can be challenging, but its incorporation often leads to molecules with improved properties. researchgate.net
Applications in Pharmaceutical Research and Development
The unique properties of this compound make it a valuable asset in the field of pharmaceutical research and development. The trifluoromethoxy group can significantly influence a drug candidate's biological and physicochemical characteristics, which are critical for its success as a therapeutic agent. mdpi.comnih.gov
An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug product. The synthesis of APIs is often a complex, multi-step process that relies on key intermediates to build the final molecular structure. this compound is a crucial intermediate in the synthesis of a variety of APIs. nbinno.comossila.com
For example, it is used in the synthesis of Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID). chemicalbook.comgoogle.comresearchgate.netgoogle.com The synthesis typically involves the reaction of 2-chlorobenzoic acid with 3-(Trifluoromethyl)aniline. chemicalbook.com Similarly, Celecoxib, another NSAID that selectively inhibits the COX-2 enzyme, is synthesized using precursors that can be derived from trifluoromethylated anilines. nih.govgoogle.comresearchgate.netnih.govgoogle.com
The trifluoromethyl group, closely related to the trifluoromethoxy group, is found in numerous drugs and is known to improve the pharmacodynamic and pharmacokinetic properties of the resulting compounds. nih.gov This strategic placement of fluorine-containing groups is a common strategy in drug design to enhance the efficacy and stability of the final drug product. nih.govsigmaaldrich.com
The table below provides examples of APIs synthesized using this compound or its close analogs.
| API | Therapeutic Class | Role of this compound Derivative |
| Flufenamic acid | Non-steroidal anti-inflammatory drug (NSAID) | Key reactant in the synthesis process. chemicalbook.comgoogle.comresearchgate.net |
| Celecoxib | Non-steroidal anti-inflammatory drug (NSAID) | Precursor for the pyrazole ring formation. nih.govgoogle.comresearchgate.netnih.govgoogle.com |
| Bicalutamide | Anti-androgen | Intermediate in the synthesis. |
| Niflumic acid | Analgesic | Precursor in the synthetic pathway. |
| Cinacalcet | Calcimimetic | Building block for the core structure. |
The trifluoromethoxy group can play a significant role in how a drug interacts with its biological target. mdpi.comnih.gov By modifying a drug's electronic properties and shape, this functional group can enhance the binding affinity of the drug to its target protein or enzyme. mdpi.com This increased affinity can lead to a more potent and selective drug.
For instance, the trifluoromethoxy group's electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be crucial for interactions with the active site of an enzyme. acs.org The orientation of the OCF3 group, often perpendicular to the aromatic ring, can also provide additional binding interactions with the target. researchgate.net
Research has shown that trifluoromethylated compounds can exhibit improved metabolic stability and enhanced binding affinity compared to their non-fluorinated counterparts. This makes them valuable in the design of drugs that target specific biological pathways involved in diseases like cancer, inflammation, and infections.
The trifluoromethoxy group is known to significantly impact a drug's pharmacological properties, particularly its bioavailability. nih.govmdpi.com Bioavailability refers to the proportion of a drug that enters the circulation when introduced into the body and is able to have an active effect.
One of the key ways the trifluoromethoxy group enhances bioavailability is by increasing the lipophilicity of a molecule. nih.govbeilstein-journals.orgresearchgate.netmdpi.comnih.gov Increased lipophilicity can improve a drug's ability to pass through cell membranes, leading to better absorption and distribution throughout the body. nih.govresearchgate.netnih.gov
The use of this compound and its derivatives has led to the creation of novel therapeutic agents with a wide range of activities, including antimicrobial, antiviral, and anticancer properties. ossila.com
Antimicrobial Agents: Novel pyrazole derivatives incorporating a trifluoromethylphenyl group have shown potent activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These compounds have been found to be effective growth inhibitors of Gram-positive bacteria and can prevent and eradicate biofilms. nih.gov
Antiviral Agents: The development of active pharmaceutical ingredients (APIs) with antiviral activities often utilizes fluorinated building blocks like 4-Methoxy-3-(trifluoromethyl)aniline. ossila.com
Anticancer Agents: Derivatives of celecoxib, synthesized from trifluoromethylated precursors, have been investigated for their potential as anticancer agents. nih.gov The trifluoromethyl group is a common feature in many anticancer drugs, contributing to their efficacy. nih.gov
While direct evidence for this compound in the synthesis of resistance-modifying agents is not explicitly detailed in the provided context, the development of new antimicrobial agents from its derivatives is a crucial strategy to combat antibiotic resistance. nih.govnih.gov By creating novel compounds that are effective against resistant strains of bacteria, researchers are indirectly addressing the challenge of drug resistance. nih.govnih.gov The potent activity of these new agents against bacteria like MRSA and vancomycin-resistant Enterococcus (VRE) suggests their potential to overcome existing resistance mechanisms. nih.gov
Environmental Fate and Ecotoxicological Considerations of Trifluoromethoxyaniline Derivatives
Environmental Degradation Pathways
Degradation is a critical factor in reducing the concentration and potential impact of chemicals in the environment. It can occur through biological processes (biodegradation) or abiotic processes such as reactions with water (hydrolysis) and light (photolysis).
Conjugation Mechanisms
In biological systems, aniline (B41778) derivatives can undergo Phase II metabolism, where the parent compound or its metabolites are conjugated with endogenous molecules to increase water solubility and facilitate excretion. While specific studies on 3-(Trifluoromethoxy)aniline are unavailable, analogous metabolic pathways for other xenobiotics involve conjugation with substances such as:
Glucuronic acid: A common pathway in vertebrates.
Sulfates: Another significant conjugation reaction in animals.
Glutathione: Leading to the formation of mercapturic acid derivatives.
Malonic acid and Oxalic acid: Common conjugation pathways in plants.
These conjugation processes are primarily relevant to the metabolism within organisms (toxicokinetics) rather than environmental degradation, but they can influence the form in which the substance is excreted back into the environment.
Photolysis and Hydrolysis Behavior
Abiotic degradation through photolysis (degradation by light) and hydrolysis (reaction with water) can be significant pathways for some aromatic amines.
Photolysis: Aniline compounds can absorb sunlight, particularly UV radiation, which can lead to their transformation. The rate and products of photolysis depend on factors like water chemistry, the presence of sensitizing substances (like humic acids), and light intensity. While no specific photolysis data for this compound were found, the process is a potential degradation route in sunlit surface waters.
Hydrolysis: This involves the cleavage of chemical bonds by reaction with water. The aniline structure itself is generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9). The ether linkage in the trifluoromethoxy group is also known to be highly resistant to hydrolysis due to the strong C-F bonds. Information from the registration of the related insecticide Triflumuron, which has 4-(trifluoromethoxy)aniline (B150132) as a metabolite, indicates that the parent compound is stable to hydrolysis at pH 5 and 7. fao.org This suggests that trifluoromethoxyaniline derivatives are also likely to be stable to hydrolysis.
Biodegradation and Persistence in Environmental Compartments
Biodegradation, the breakdown of organic matter by microorganisms, is often the most important process for the ultimate removal of organic pollutants from the environment.
Assessment of Ready Biodegradability
"Ready biodegradability" is a stringent screening test (e.g., OECD 301 series) that assesses whether a chemical is likely to undergo rapid and ultimate degradation in an aquatic environment.
No ready biodegradability test results were found for this compound. Generally, fluorinated organic compounds and aniline derivatives can be resistant to microbial degradation. nih.gov The presence of the trifluoromethoxy group, a highly stable substituent, may hinder enzymatic attack by microorganisms, suggesting that the compound may not be readily biodegradable. However, without experimental data from a standardized test, its status remains unconfirmed.
Degradation in Soil and Sediment under Aerobic and Anaerobic Conditions
The persistence of a chemical in soil and sediment is a key environmental concern. Degradation rates are often expressed as a half-life (the time it takes for 50% of the substance to disappear).
No studies on the degradation of this compound in soil or sediment were identified. For many aniline-based pesticides, the aniline moiety can be formed as a metabolite, which may then undergo further degradation. For example, studies on the herbicide Chlortoluron show that its aniline metabolite, 3-chloro-4-methylaniline, has a short half-life of 1-2 days in soil. researchgate.net However, the trifluoromethoxy group is expected to significantly increase the persistence of the molecule compared to a simple chloro-methyl substituted aniline. The rate of degradation would depend heavily on soil type, microbial population, temperature, and oxygen status (aerobic vs. anaerobic).
Environmental Mobility
The mobility of a chemical describes its tendency to move through the environment, for instance, to leach from soil into groundwater or to move with surface water. This property is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates high mobility, while a high Koc value suggests the substance will bind strongly to soil and sediment and be relatively immobile.
Specific data on the Koc for this compound are not available. The mobility of aniline derivatives in soil is complex. The basic amine group can become protonated at environmental pHs, leading to cationic exchange interactions with negatively charged soil particles (clays, organic matter), which would reduce mobility. Conversely, partitioning to organic carbon is also a key factor. Without an experimentally determined or reliably calculated Koc value, the environmental mobility of this compound cannot be definitively classified.
Adsorption to Soil and Sediment
Research on similar compounds, such as aniline and p-chloroaniline, has demonstrated that soil organic matter plays a primary role in the adsorption process. The distribution coefficient (Kd) for these compounds tends to decrease as the initial concentration in the environment increases, suggesting that the number of available sorption sites in the soil is finite. For aniline and its derivatives, microbial degradation is a significant removal process, which is intrinsically linked to its presence and partitioning within the soil matrix.
Dissipation from Water Column
In aquatic systems, the dissipation of this compound from the water column is expected to be driven by a combination of biodegradation and photolysis. Aniline itself is known to be readily biodegradable and undergoes rapid photolysis. These processes are considered the most significant pathways for its removal from aquatic environments.
While persistence is generally considered unlikely for many aniline compounds due to these degradation pathways, the specific rate of dissipation for this compound would depend on various environmental factors. These include the presence of adapted microbial populations, water temperature, pH, and the intensity of solar radiation. The compound's moderate water solubility suggests it will readily partition to the aqueous phase, where it becomes subject to these dissipation mechanisms.
Bioaccumulation Potential in Organisms
The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Kow), typically expressed as Log Kow or Log P. A higher Log P value suggests a greater tendency to partition into fatty tissues and thus a higher potential for bioaccumulation. For the related compound 3-(Trifluoromethyl)aniline (B124266), the calculated XLogP3 value is 2.3, indicating a moderate potential for bioaccumulation. nih.gov
Specific bioaccumulation factor (BCF) studies for this compound are not widely documented. However, based on the properties of similar aniline derivatives, it is not expected to significantly bioaccumulate. Aniline is readily depurated from organisms, and this characteristic is likely shared by its trifluoromethoxy derivative.
Ecotoxicological Studies and Environmental Risk Assessment
Assessing the environmental risk of this compound involves evaluating its potential to cause adverse effects in environmental organisms. Ecotoxicological studies on related compounds provide valuable data for a preliminary risk assessment.
Substituted anilines are known to be toxic to aquatic life. For the structurally similar compound 3-(Trifluoromethyl)aniline, acute toxicity data is available for several aquatic species. It is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.
The following table summarizes the aquatic toxicity data for 3-(Trifluoromethyl)aniline, which can serve as a surrogate for estimating the potential toxicity of this compound.
Table 1: Aquatic Toxicity of 3-(Trifluoromethyl)aniline
| Species | Endpoint | Concentration (mg/L) | Exposure Duration |
|---|---|---|---|
| Brachydanio rerio (Zebrafish) | LC50 | 35 | 96 hours |
| Daphnia magna (Water Flea) | EC50 | 2.0 - 3.7 | 48 hours |
There is limited specific information regarding the effects of this compound on terrestrial organisms. General ecotoxicological testing for terrestrial species often includes studies on birds, non-target arthropods like bees, soil organisms, and plants.
Analytical Methodologies for Environmental Monitoring
Effective environmental monitoring relies on robust and sensitive analytical methods to detect and quantify the parent compound and its metabolites in complex environmental matrices.
The detection and quantification of this compound and its potential metabolites in environmental samples such as water and soil can be achieved using a variety of advanced analytical techniques. The choice of method depends on the target analyte's concentration, the complexity of the sample matrix, and the required sensitivity and selectivity.
Commonly employed methods for the analysis of aniline derivatives include chromatographic techniques coupled with various detectors. Sample preparation is a critical step and often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and pre-concentrate the analytes from the sample matrix. nih.gov
Table 2: Analytical Methods for Aniline Derivatives in Environmental Matrices
| Technique | Detector | Application Notes |
|---|---|---|
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Suitable for separating volatile positional isomers and related impurities. tsijournals.com |
| High-Performance Liquid Chromatography (HPLC) | UV Detector | A versatile method for the analysis of various aniline metabolites. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | Offers high sensitivity and selectivity, making it ideal for detecting trace levels of contaminants in complex environmental samples. eurofins.com |
These methods allow for the reliable identification and measurement of trifluoromethoxyaniline derivatives, which is essential for monitoring their environmental occurrence and fate.
Regulatory and Safety Aspects
Environmental Precautions and Disposal Guidelines
The handling and disposal of this compound and its derivatives require stringent environmental controls due to their potential ecotoxicity. Regulatory guidelines and safety data sheets emphasize the prevention of environmental release as a primary precaution.
It is advised that this compound should not be allowed to enter drains, surface water, or ground water. fishersci.comlgcstandards.com In the event of a spill, the material should be contained and collected using inert absorbent materials such as sand, silica (B1680970) gel, or a universal binder. fishersci.com The collected waste must then be placed in suitable, closed containers for disposal. fishersci.comfishersci.comthermofisher.com To prevent environmental contamination, flushing the substance into the sanitary sewer system is explicitly discouraged. fishersci.com
Disposal of this compound and its contaminated materials must be conducted in accordance with all applicable local, regional, and national environmental regulations. combi-blocks.comlgcstandards.com It is recommended to entrust the disposal to a licensed waste disposal company. combi-blocks.com Contaminated packaging should be treated with the same level of caution and disposed of as the unused product. combi-blocks.comlgcstandards.com
While specific ecotoxicological data for this compound is not extensively detailed in available literature, information on structurally similar compounds, such as 3-(Trifluoromethyl)aniline, provides insight into the potential environmental impact of this class of chemicals. Aniline derivatives can be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comlgcstandards.com For instance, studies on 3-(Trifluoromethyl)aniline have established its toxicity to various aquatic species, highlighting the need for careful management of related compounds.
The following table summarizes key ecotoxicological data for the related compound 3-(Trifluoromethyl)aniline.
| Species | Exposure Duration | Endpoint | Value | Reference |
| Brachydanio rerio (Zebrafish) | 96 hours | LC50 (static) | 35 mg/L | fishersci.comlgcstandards.com |
| Daphnia magna (Water Flea) | 48 hours | EC50 (static) | 2.0 - 3.7 mg/L | fishersci.comlgcstandards.com |
This data is for a structurally related compound and is presented for illustrative purposes regarding potential ecotoxicity.
Given the potential for aquatic toxicity, preventing the release of trifluoromethoxyaniline derivatives into the environment is a critical aspect of their life cycle management. Adherence to prescribed disposal guidelines is essential to mitigate potential ecological harm.
Q & A
Q. Basic
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure compatibility with fluorinated compounds to avoid material degradation .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. The compound’s vapor pressure and toxicity necessitate controlled airflow .
- Emergency Measures: Immediate access to eyewash stations and safety showers is critical. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent contamination .
- Training: Mandatory hazard awareness training covering SDS interpretation, PPE use, and emergency response protocols .
What synthetic routes are commonly employed for the preparation of this compound derivatives?
Q. Basic
- Nitration-Hydrogenation: Nitrate 1,2-dichlorotrifluoromethoxy-benzene at -20°C to +80°C, yielding intermediates like 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene. Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines .
- Amide Coupling: Use T3P (propane phosphonic acid anhydride) as a coupling agent with DIPEA (diisopropylethylamine) in THF to form derivatives like N-(3-(trifluoromethoxy)phenyl)carboxamides .
How does the trifluoromethoxy group influence the regioselectivity of electrophilic substitution reactions in aromatic systems?
Q. Advanced
- Para-Directing Effect: The trifluoromethoxy group (-OCF₃) exhibits strong electron-withdrawing inductive effects but weak resonance donation, directing nitration and halogenation predominantly to the para position. For example, N-acetyl-3-(trifluoromethoxy)aniline undergoes nitration at the 6-position (para to -OCF₃) .
- Metalation Selectivity: N-protection alters reactivity. N-Boc-3-(trifluoromethoxy)aniline undergoes lithiation at the 2-position (ortho to -OCF₃), while unprotected analogs show divergent sites due to competing electronic effects .
What analytical techniques are most effective for resolving structural ambiguities in trifluoromethoxy-substituted aniline derivatives?
Q. Advanced
- NMR Spectroscopy: ¹⁹F NMR distinguishes trifluoromethoxy signals (δ ~ -55 to -58 ppm) from other fluorinated groups. ¹H-¹⁵N HMBC identifies amino group interactions .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formulas (e.g., C₇H₅F₃N₂O₃ for 5-nitro derivatives) with <5 ppm accuracy .
- X-ray Crystallography: Resolves regiochemical ambiguities in crystalline derivatives, as demonstrated in benzodiazepine analogs .
What are the key physicochemical properties of this compound that impact its reactivity in organic synthesis?
Q. Basic
- Lipophilicity: XlogP = 4 indicates high hydrophobicity, influencing solubility in polar aprotic solvents (e.g., THF, DCM) .
- Hydrogen Bonding: One H-bond donor (NH₂) and three acceptors (N, O, F) facilitate interactions in catalytic systems .
- Thermal Stability: Decomposes above 200°C; store at 2–8°C under inert gas to prevent oxidation .
How can researchers address discrepancies in reported reaction yields when using this compound as a precursor in multi-step syntheses?
Q. Advanced
- Variable Analysis: Optimize catalyst loading (e.g., Pd/C from 5–10% w/w) and reaction time (12–24 h) for hydrogenation steps. Contradictory yields in nitration (50–82%) may arise from temperature gradients .
- Purification: Use silica gel chromatography with hexane/EtOAc gradients (4:1 to 1:1) to isolate isomers. HPLC with C18 columns resolves nitro-derivative regioisomers .
What strategies exist for modulating the electronic effects of the trifluoromethoxy group to enhance biological activity in drug discovery?
Q. Advanced
- Bioisosteric Replacement: Substitute -OCF₃ with -CF₃ or -SCF₃ to alter metabolic stability. For example, 3-(trifluoromethylthio)aniline derivatives show improved CYP450 resistance .
- Ortho-Functionalization: Introduce electron-donating groups (e.g., -OMe) at the 2-position to balance electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets .
What mechanistic insights explain the divergent reactivity patterns in metalation reactions of N-protected vs. unprotected trifluoromethoxy-anilines?
Q. Advanced
- N-Protection Effects: Boc-protected derivatives undergo lithiation at the 6-position (para to NHBoc), while unprotected anilines react at the 2-position (ortho to -OCF₃) due to deprotonation competition between NH₂ and aromatic protons .
- Solvent Effects: Use of THF vs. Et₂O shifts lithiation sites. THF stabilizes intermediates, favoring ortho-metalation in N-TMS-protected analogs .
How does the trifluoromethoxy group affect solubility and purification of aniline derivatives?
Q. Basic
- Solubility Challenges: Low aqueous solubility (logP = 4) necessitates polar aprotic solvents (DMF, DMSO) for reactions. Recrystallize from methanol/water mixtures (9:1) .
- Chromatography: Use reverse-phase C18 columns with acetonitrile/water gradients for HPLC purification. Avoid silica gel for acidic conditions to prevent decomposition .
What are the computational methods for predicting the reactivity of trifluoromethoxy-aniline derivatives in complex syntheses?
Q. Advanced
- DFT Calculations: Model transition states for nitration or coupling reactions using B3LYP/6-31G(d) to predict regioselectivity. Compare with experimental data from X-ray structures .
- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) to optimize yields in amide couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
